MS Internal Standard Capability via +5 Da Mass Shift
11-cis Retinal-d5 (C₂₀H₂₃D₅O, MW 289.47) possesses a nominal mass increase of +5 Da relative to native 11-cis retinal (C₂₀H₂₈O, MW 284.44), providing baseline chromatographic co-elution with the unlabeled analyte while enabling complete mass spectrometric discrimination in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes . This mass difference is sufficient to avoid isotopic cross-talk from the natural abundance ¹³C isotopologue of the analyte (~22% for C₂₀) yet small enough to preserve near-identical ionization efficiency and extraction recovery, a requirement for valid isotope dilution quantification .
(C₂₀H₂₃D₅O vs. C₂₀H₂₈O)
| Evidence Dimension | Molecular weight and mass shift for MS discrimination |
|---|---|
| Target Compound Data | MW = 289.47 Da; +5 Da vs. unlabeled analyte; deuterium label at cyclohexenyl ring (C2-CD₃ and C3-CD₂) |
| Comparator Or Baseline | 11-cis Retinal (unlabeled): MW = 284.44 Da; also All-trans Retinal-d5 (MW 289.47) which shares the mass shift but not the 11-cis isomeric configuration |
| Quantified Difference | ΔMW = +5.03 Da; baseline chromatographic co-elution with complete MS1 separation |
| Conditions | LC-MS/MS isotope-dilution quantification; reversed-phase or normal-phase HPLC coupled to triple quadrupole or high-resolution mass spectrometry |
Why This Matters
The +5 Da mass shift uniquely enables 11-cis Retinal-d5 to serve as an isotope-dilution internal standard for quantifying endogenous 11-cis retinal in sub-picomolar ranges from micro-dissected ocular tissues, a capability unavailable with either unlabeled 11-cis retinal or isomeric deuterated analogs that lack the native inverse-agonist pharmacology.
